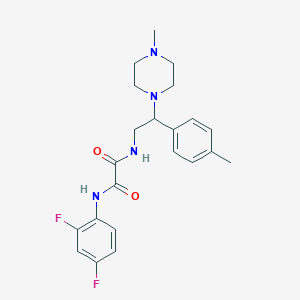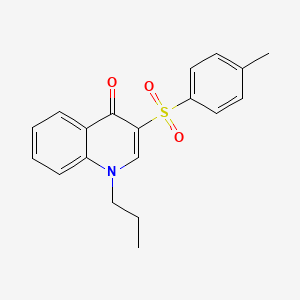![molecular formula C25H28N2O3 B2557049 1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-[(naphthalen-1-yl)methyl]urea CAS No. 2034403-21-7](/img/structure/B2557049.png)
1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-[(naphthalen-1-yl)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-[(naphthalen-1-yl)methyl]urea is a complex organic compound that features a unique combination of functional groups, including a hydroxy group, an oxane ring, a phenylethyl group, and a naphthalenylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-[(naphthalen-1-yl)methyl]urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the oxane ring: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the phenylethyl group: This step involves the alkylation of the oxane ring with a phenylethyl halide in the presence of a base.
Attachment of the naphthalenylmethyl group: This can be done through a nucleophilic substitution reaction using a naphthalenylmethyl halide.
Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-[(naphthalen-1-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Jones reagent.
Reduction: The urea linkage can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenylethyl and naphthalenylmethyl groups can undergo electrophilic aromatic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate) in dichloromethane (DCM) or Jones reagent in acetone.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Electrophiles such as halogens (Br2, Cl2) in the presence of a Lewis acid catalyst (AlCl3).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-[(naphthalen-1-yl)methyl]urea has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs due to its unique structural features.
Materials Science: Use as a building block for the synthesis of novel polymers and materials with specific properties.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-[(naphthalen-1-yl)methyl]urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxy and urea groups can form hydrogen bonds, while the aromatic rings can participate in π-π stacking interactions, contributing to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-[(phenyl)methyl]urea
- 1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-[(benzyl)methyl]urea
Uniqueness
1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-[(naphthalen-1-yl)methyl]urea is unique due to the presence of the naphthalenylmethyl group, which imparts distinct electronic and steric properties compared to similar compounds. This uniqueness can influence its reactivity, binding interactions, and overall chemical behavior, making it a valuable compound for specific applications in research and industry.
Eigenschaften
IUPAC Name |
1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c28-24(26-17-20-9-6-8-19-7-4-5-12-23(19)20)27-18-25(29,21-10-2-1-3-11-21)22-13-15-30-16-14-22/h1-12,22,29H,13-18H2,(H2,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPLKKVMTKVJIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CNC(=O)NCC2=CC=CC3=CC=CC=C32)(C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-[(tert-Butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2556966.png)


![(E)-4-chloro-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2556971.png)
![N-(2H-1,3-BENZODIOXOL-5-YL)-N'-[(2-FLUOROPHENYL)METHYL]ETHANEDIAMIDE](/img/structure/B2556974.png)


![1-[2-(8,9-dimethoxy-5-{[(3-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2556977.png)
![N-(3-chloro-4-methylphenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2556978.png)
![1-(FURAN-2-CARBONYL)-4-[4-(2-METHYLPHENOXY)BENZENESULFONYL]PIPERAZINE](/img/structure/B2556979.png)
![2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2556980.png)

![2-[4-(benzenesulfonamido)piperidin-1-yl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2556986.png)
![1-(4-fluorobenzenesulfonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B2556987.png)
